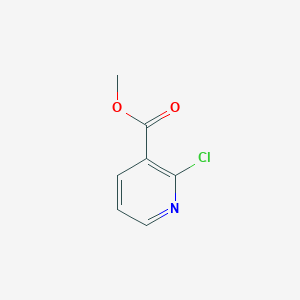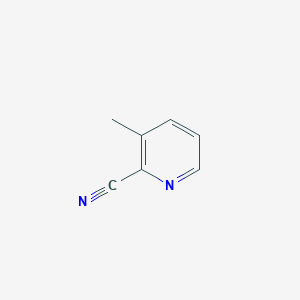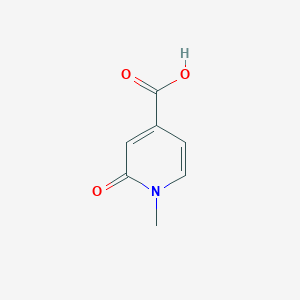methanone CAS No. 6091-48-1](/img/structure/B185366.png)
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone, also known as CN-102, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects.
生化和生理效应
In addition to its potential therapeutic applications, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have other biochemical and physiological effects. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to increase dopamine and norepinephrine levels in the prefrontal cortex, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One advantage of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone is its potential as a treatment for depression and schizophrenia. However, there are also limitations to its use in lab experiments. For example, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been found to have low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone. One area of research is its potential as a treatment for other psychiatric disorders, such as bipolar disorder and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone and to determine its safety and efficacy as a therapeutic agent. Finally, research is needed to develop more effective methods for administering [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in lab experiments.
合成方法
The synthesis of [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 2-chloro-6-nitroaniline in the presence of piperazine and triethylamine. The resulting product is purified using column chromatography to obtain [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone in its final form.
科学研究应用
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as an antidepressant. In a study conducted on rats, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antidepressant-like effects, suggesting that it could be a potential treatment for depression.
Another area of research is its potential as an antipsychotic. In a study conducted on mice, [4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone was found to exhibit antipsychotic-like effects, suggesting that it could be a potential treatment for schizophrenia.
属性
CAS 编号 |
6091-48-1 |
|---|---|
产品名称 |
[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl](4-fluorophenyl)methanone |
分子式 |
C17H15ClFN3O3 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H15ClFN3O3/c18-14-2-1-3-15(22(24)25)16(14)20-8-10-21(11-9-20)17(23)12-4-6-13(19)7-5-12/h1-7H,8-11H2 |
InChI 键 |
MYBOVLBHVBEKBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
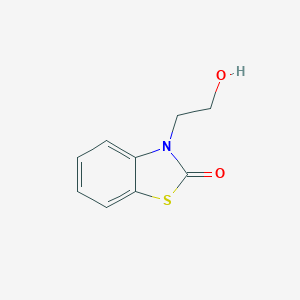
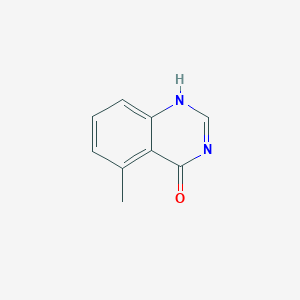
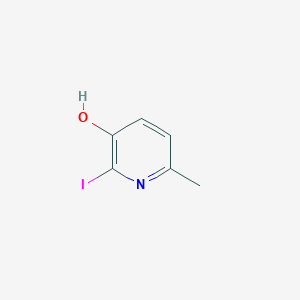
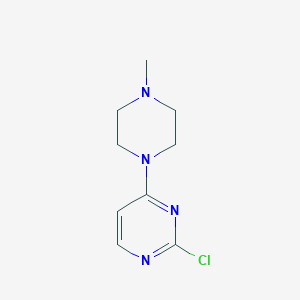
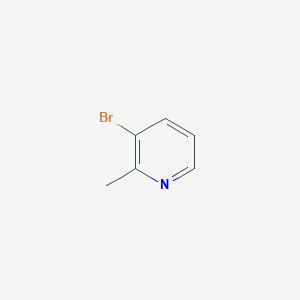
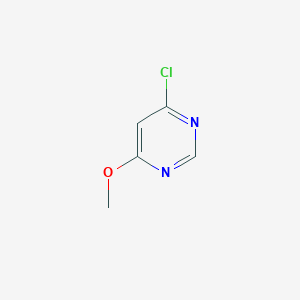
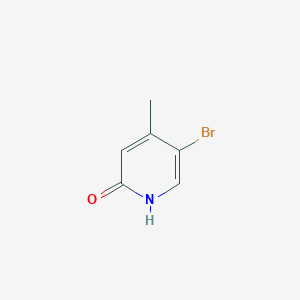
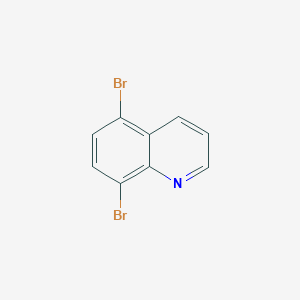
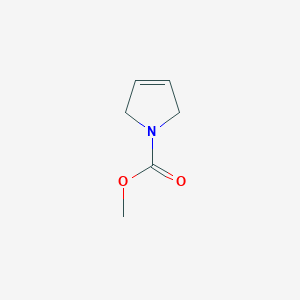
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
